molecular formula C17H20N2O4S B5697744 N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide

N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No. B5697744
M. Wt: 348.4 g/mol
InChI Key: XBVXLISEJNCEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide, also known as GW 501516, is a synthetic drug that is categorized as a PPARδ receptor agonist. PPARδ is a type of protein that plays a crucial role in regulating various metabolic processes in the body. GW 501516 has gained significant attention in the scientific community due to its potential applications in treating metabolic disorders and enhancing athletic performance.

Mechanism of Action

N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide 501516 works by activating the PPARδ receptor, which in turn regulates gene expression and metabolic processes in the body. PPARδ activation leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. These processes result in an increase in energy expenditure and a decrease in fat accumulation.
Biochemical and Physiological Effects:
N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved metabolic function. It also increases the expression of genes involved in mitochondrial biogenesis, which improves energy production. Additionally, N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide 501516 reduces inflammation in adipose tissue, which is a key factor in the development of metabolic disorders.

Advantages and Limitations for Lab Experiments

N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide 501516 has several advantages for laboratory experiments. It is relatively easy to administer and has a long half-life, which allows for sustained activation of the PPARδ receptor. Additionally, it has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to its use in laboratory experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds. Additionally, its effects may vary depending on the dosage and duration of treatment.

Future Directions

There are several future directions for research on N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide 501516. One area of interest is its potential application in treating metabolic disorders such as obesity and diabetes. Further studies are needed to determine its long-term safety and efficacy in humans. Additionally, there is interest in its potential application in enhancing athletic performance. However, more research is needed to fully understand its effects on exercise performance and its potential side effects.

Synthesis Methods

N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide 501516 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The exact method of synthesis is proprietary and has not been disclosed by the manufacturer.

Scientific Research Applications

N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide 501516 has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in adipose tissue. Additionally, N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide 501516 has been found to increase endurance and improve exercise performance in animal models.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(2)18-17(20)15-6-4-5-7-16(15)19-24(21,22)14-10-8-13(23-3)9-11-14/h4-12,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVXLISEJNCEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(propan-2-yl)benzamide

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